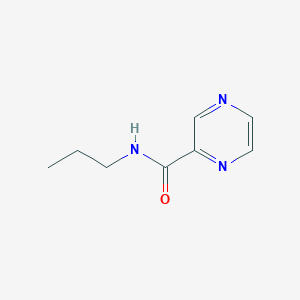

N-propylpyrazine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-propylpyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-2-3-11-8(12)7-6-9-4-5-10-7/h4-6H,2-3H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSGHVSIBCITIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=NC=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Propylpyrazine 2 Carboxamide and Its Derivatives

General Synthetic Strategies for Pyrazine-2-carboxamides

The most prevalent and straightforward method for synthesizing pyrazine-2-carboxamides involves a two-step process starting from a pyrazine-2-carboxylic acid. mdpi.comnih.govmdpi.com This strategy is widely applicable and allows for the introduction of various substituents on both the pyrazine (B50134) ring and the amide nitrogen.

The general synthetic pathway is as follows:

Activation of the Carboxylic Acid : The pyrazine-2-carboxylic acid is first converted into a more reactive acyl derivative, typically an acyl chloride. This is commonly achieved by refluxing the acid with a chlorinating agent, such as thionyl chloride (SOCl₂), often in an inert solvent like toluene. nih.govmdpi.com After the reaction, the excess thionyl chloride is removed under vacuum.

Amide Bond Formation : The resulting crude pyrazine-2-carbonyl chloride is then reacted with a primary or secondary amine to form the desired amide bond. This condensation reaction is typically carried out in the presence of a base, such as pyridine, which acts as a solvent and neutralizes the hydrochloric acid byproduct. nih.govnih.gov The final product is often isolated by precipitation in cold water followed by recrystallization. nih.gov

An alternative, though less common, route involves the partial hydrolysis of a pyrazine-2-carbonitrile precursor under controlled pH and temperature conditions to yield the primary carboxamide. mdpi.com

These general strategies have been successfully employed to synthesize a wide range of N-substituted pyrazine-2-carboxamides by varying the starting substituted pyrazine-2-carboxylic acid and the amine coupling partner. mdpi.comnih.gov

Specific Synthesis Routes for N-Propylpyrazine-2-carboxamide

The synthesis of the target compound, this compound, is a direct application of the general strategy described above. The specific route involves the reaction of pyrazine-2-carbonyl chloride with n-propylamine.

The reaction proceeds as follows:

Step 1 : Pyrazine-2-carboxylic acid is reacted with thionyl chloride to form the intermediate, pyrazine-2-carbonyl chloride.

Step 2 : The pyrazine-2-carbonyl chloride is dissolved in a suitable solvent (e.g., dry acetone) and added to a solution of n-propylamine in the presence of a base like pyridine. nih.gov The nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acyl chloride leads to the formation of this compound.

This robust and high-yielding procedure allows for the efficient production of the target compound.

Derivatization Strategies and Scaffold Modification

The pyrazine-2-carboxamide scaffold is a versatile platform for chemical modification. Derivatization can be achieved at multiple positions, including the amide side chain, the pyrazine ring itself, and through the conjugation of larger molecular fragments. These modifications are crucial for tuning the molecule's physicochemical properties and exploring structure-activity relationships (SAR). nih.govconsensus.app

These fundamental reactions are key to creating diverse libraries of pyrazine-2-carboxamide derivatives.

Amidation : This is the most direct derivatization method, where a variety of primary and secondary amines are used in the condensation step to generate a range of N-substituted amides. Studies have successfully synthesized libraries using various substituted anilines and aminothiazoles, demonstrating the broad scope of this approach. mdpi.com

Alkylation and Aroylation : Substituents can be introduced onto the pyrazine ring of the starting carboxylic acid. For instance, the use of 5-tert-butylpyrazine-2-carboxylic acid or 6-chloropyrazine-2-carboxylic acid as starting materials leads to derivatives with alkyl or halogen substituents on the heterocyclic core. mdpi.com Such substitutions have been shown to significantly influence the biological properties of the resulting compounds. mdpi.com

Acylation : Further acylation can be performed on derivatives containing suitable functional groups. Advanced acylation methods, such as those employing N-acylbenzotriazoles, offer efficient and mild conditions for introducing acyl groups. nih.gov

The following table summarizes examples of different amines used to create a variety of pyrazine-2-carboxamides.

| Starting Acid | Amine | Resulting Derivative Type | Reference |

| 6-Chloropyrazine-2-carboxylic acid | Substituted Anilines | N-Aryl-6-chloropyrazine-2-carboxamide | nih.gov |

| 5-tert-Butylpyrazine-2-carboxylic acid | Substituted Anilines | N-Aryl-5-tert-butylpyrazine-2-carboxamide | nih.gov |

| Pyrazine-2-carboxylic acid | 2-Aminothiazoles | N-Thiazolyl-pyrazine-2-carboxamide | mdpi.com |

| 5-tert-Butyl-6-chloropyrazine-2-carboxylic acid | Aminophenols | N-(Hydroxyphenyl)pyrazine-2-carboxamide | mdpi.com |

| 3-Chloropyrazine-2-carbonitrile | Substituted Benzylamines | N-Benzyl-3-aminopyrazine-2-carboxamide | mdpi.com |

This table is interactive and can be sorted by column.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of aryl and heteroaryl substituents onto the pyrazine ring. rsc.org This palladium-catalyzed reaction typically involves the coupling of a halogenated pyrazine (e.g., chloropyrazine or bromopyrazine) with an aryl- or heteroarylboronic acid. rsc.orgmdpi.com

This methodology has been successfully used to prepare 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides and other arylated pyrazine analogs. mdpi.com The reaction offers a versatile route to extend the π-conjugated system of the molecule, which can significantly impact its electronic and photophysical properties. nih.govdntb.gov.ua The choice of palladium catalyst and ligands can be critical for achieving high yields, especially with electron-deficient heterocycles like pyrazine. rsc.org

| Halogenated Pyrazine Substrate | Boronic Acid/Ester | Catalyst | Resulting Structure | Reference |

| Chloropyrazine | Aryl boronic acids | PdCl₂(dppb) | Aryl-pyrazine | rsc.org |

| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Various aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide | mdpi.com |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acids | Pd(PPh₃)₄ | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazine | nih.gov |

This table is interactive and can be sorted by column.

Modern synthetic methods provide rapid and efficient ways to construct complex molecular architectures and conjugates.

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields for many organic transformations, including the synthesis of heterocyclic systems. researchgate.netrsc.orgmdpi.com Microwave-assisted protocols have been developed for synthesizing fused pyrazines and other derivatives, offering a sustainable and efficient alternative to conventional heating. researchgate.netnih.gov

Click Chemistry : The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is an ideal method for conjugating pyrazine derivatives to other molecules. For example, a pyrazine bearing an alkyne group can be efficiently "clicked" onto a molecule containing an azide, forming a stable triazole linker. This strategy, often accelerated by microwave heating, has been used to link pyrazine-like structures to biomolecules like sugars. unito.it

Benzotriazole (B28993) Chemistry : Benzotriazole is a highly versatile synthetic auxiliary. nih.gov N-acylbenzotriazoles, formed from a carboxylic acid and benzotriazole, are stable, crystalline solids that act as efficient acylating agents for N-, O-, C-, and S-acylations. nih.gov This methodology could be applied to pyrazine-2-carboxylic acid to facilitate amidation under mild conditions. Furthermore, benzotriazole and its derivatives can serve as effective and inexpensive ligands in metal-catalyzed coupling reactions, potentially enhancing the efficiency of reactions like the Suzuki coupling. rsc.org

The rational design and structural optimization of pyrazine-2-carboxamide derivatives are guided by several key principles to enhance desired properties.

Alkyl Chains : The nature of alkyl substituents on the pyrazine ring or the amide side chain can be systematically varied to modulate lipophilicity, a critical parameter for biological activity. Studies have shown that introducing groups like tert-butyl can significantly alter the compound's properties. mdpi.comnih.gov

Six-Membered Rings : The introduction of additional six-membered rings, particularly substituted phenyl groups, is a common strategy to explore SAR. nih.govconsensus.app These rings can be introduced via the initial choice of amine (e.g., substituted anilines) or through cross-coupling reactions. nih.govrsc.org The substitution pattern on these aromatic rings provides a fine-tuning mechanism for steric and electronic properties.

Bioisosterism : This principle involves replacing a functional group or a molecular fragment with another that has similar physicochemical properties, with the goal of retaining or improving biological activity. A "scaffold hopping" strategy has been used to create bioisosteric analogs of known bioactive molecules by replacing a benzene (B151609) ring with other aromatic systems like pyrido- or pyrazino-thieno rings. nih.gov This approach allows for the exploration of novel chemical space while retaining key binding interactions.

Positional Isomerism Studies in Substituted Pyrazine-2-carboxamides

Positional isomerism plays a critical role in determining the biological activity of substituted pyrazine-2-carboxamides. The specific location of substituents on both the pyrazine and the N-aryl/alkyl portions of the molecule can lead to significant variations in efficacy and selectivity for different biological targets. Research in this area, while not extensively focused on this compound itself, has provided valuable insights through the study of related derivatives, particularly N-phenylpyrazine-2-carboxamides.

Studies have demonstrated that altering the substitution pattern on the N-phenyl ring can dramatically impact the biological effects of these compounds. For instance, the placement of functional groups on the aniline (B41778) moiety of N-phenylpyrazine-2-carboxamides has been shown to influence their herbicidal and antialgal activities.

In a study on substituted N-phenylpyrazine-2-carboxamides, different positional isomers exhibited varying levels of inhibition of photosynthetic electron transport in spinach chloroplasts and reduction of chlorophyll (B73375) content in Chlorella vulgaris. For example, 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide demonstrated significant inhibition of the oxygen evolution rate, highlighting the importance of the substituent positions on the phenyl ring. nih.govmdpi.com

Table 1: Biological Activity of Substituted N-Phenylpyrazine-2-carboxamide Positional Isomers

| Compound | Substituent Position (N-phenyl ring) | Biological Activity (IC50) | Target |

|---|---|---|---|

| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | 3-iodo, 4-methyl | 51.0 µmol·L⁻¹ | Oxygen evolution rate in spinach chloroplasts |

| 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | 4-chloro, 3-methyl | 44.0 µmol·L⁻¹ | Chlorophyll content reduction in Chlorella vulgaris |

Furthermore, research into analogous heterocyclic carboxamides, such as N-thienylcarboxamides, which can be considered bioisosteres of N-phenylcarboxamides, has provided a deeper understanding of the structural requirements for fungicidal activity. A study on positional isomers of N-thienylcarboxamides revealed that the arrangement of substituents on the thiophene (B33073) ring is crucial for their efficacy against pathogens like gray mold. nih.gov

The investigation showed that N-(2-substituted-3-thienyl)carboxamides and N-(4-substituted-3-thienyl)carboxamides had comparable fungicidal activity to their N-(2-substituted)-phenylcarboxamide counterparts. nih.gov In contrast, the N-(3-substituted-2-thienyl)carboxamide isomers exhibited significantly lower activity. nih.gov This difference in activity was correlated with their in vitro inhibitory effect on succinate (B1194679) dehydrogenase (SDH), a key enzyme in fungal respiration. nih.gov

Table 2: Comparative Fungicidal Activity of N-Thienylcarboxamide Positional Isomers

| Isomer Type | General Structure | Relative Fungicidal Activity |

|---|---|---|

| Type A | N-(2-substituted-3-thienyl)carboxamide | High |

| Type B | N-(4-substituted-3-thienyl)carboxamide | High |

| Type C | N-(3-substituted-2-thienyl)carboxamide | Low |

| Type D (Reference) | N-(2-substituted)-phenylcarboxamide | High |

Structure Activity Relationship Sar Studies of N Propylpyrazine 2 Carboxamide Derivatives

Impact of Substituent Effects on Biological Activity

The introduction of different substituents onto the pyrazine-2-carboxamide scaffold allows for the fine-tuning of its physicochemical properties, such as lipophilicity, electronic effects, and steric factors, which in turn modulate its biological efficacy.

The length and nature of alkyl chains attached to the pyrazine-2-carboxamide core play a critical role in determining the compound's biological activity, primarily through their influence on lipophilicity. A study on a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides revealed a strong correlation between the length of the alkyl chains and the inhibition of photosynthetic electron transport (PET) in spinach chloroplasts. nih.gov

For N-alkyl-3-(alkylamino)pyrazine-2-carboxamides where the N-alkyl group was held constant (e.g., N-methyl), the PET-inhibiting activity showed a linear increase with the growing length of the 3-(alkylamino) chain. nih.gov However, in other series, a bilinear dependence was observed, where activity increased with lipophilicity up to an optimal point, after which further increases in chain length and lipophilicity led to a decrease in activity. nih.gov For instance, in the series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides with identical alkyl groups (R¹ = R²), the optimal lipophilicity (log k) was found to be 1.557, corresponding to N-pentyl-3-(pentylamino)pyrazine-2-carboxamide. nih.gov

Antimycobacterial activity against Mycobacterium tuberculosis H37Rv also demonstrated a dependence on the alkyl chain length. The most effective compounds in one series were 3-(hexylamino)-, 3-(heptylamino)-, and 3-(octylamino)-N-methyl-pyrazine-2-carboxamides, all showing a Minimum Inhibitory Concentration (MIC) of 25 μg/mL. nih.gov The relationship between lipophilicity (log k) and antimycobacterial activity was found to be bilinear; a strong increase in activity was observed as lipophilicity increased, which then plateaued at higher values. nih.gov This suggests that while hydrophobicity is crucial for activity, likely by facilitating cell penetration, an excessively long alkyl chain can be detrimental.

| Compound Series | Alkyl Substituent (R²) | Lipophilicity (log k) | PET Inhibition IC₅₀ (mmol/L) | Antimycobacterial Activity MIC (μg/mL) |

| 3-(Alkylamino)-N-methylpyrazine-2-carboxamides | Butyl (C₄H₉) | 0.401 | - | >100 |

| Hexyl (C₆H₁₃) | 0.876 | 0.122 | 25 | |

| Heptyl (C₇H₁₅) | 1.117 | 0.057 | 25 | |

| Octyl (C₈H₁₇) | 1.359 | 0.038 | 25 | |

| N-Alkyl-3-(alkylamino)pyrazine-2-carboxamides (R¹=R²) | Pentyl (C₅H₁₁) | 1.557 | 0.021 | - |

| Hexyl (C₆H₁₃) | 2.041 | 0.045 | - | |

| Heptyl (C₇H₁₅) | 2.503 | 0.155 | - | |

| Octyl (C₈H₁₇) | 2.981 | 0.418 | - |

Data sourced from a study on N-alkyl-3-(alkylamino)pyrazine-2-carboxamides. nih.gov

The incorporation of aromatic and heteroaromatic rings into the pyrazine-2-carboxamide structure has been a key strategy in developing derivatives with diverse biological activities, including antimycobacterial, antifungal, and photosynthesis-inhibiting properties. mdpi.com The condensation of substituted pyrazine-2-carboxylic acid chlorides with various ring-substituted anilines and aminothiazoles has yielded numerous active compounds. mdpi.com

In a series of compounds with substituted 2-aminothiazoles, 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide was identified as having a significant antifungal effect. mdpi.com For derivatives bearing ring-substituted anilines, the nature and position of the substituent on the aniline (B41778) ring were critical. For instance, bromohydroxyphenyl derivatives demonstrated notable activity against Mycobacterium tuberculosis and were also potent inhibitors of the oxygen evolution rate in spinach chloroplasts. mdpi.com

Research has indicated that the inhibitory activity of these compounds depends not only on their lipophilicity but also on the electron-accepting or withdrawing effects of the substituents on the benzene (B151609) moiety. nih.gov The pyrazine (B50134) carboxamide group itself is considered crucial for the mechanism of action in some contexts, playing a key role in the binding interactions with biological targets. nih.gov

| Pyrazine Core Substituent | Amide Substituent (Aromatic/Heteroaromatic) | Biological Activity Highlight |

| 5-tert-butyl-6-chloro | 4-methyl-1,3-thiazol-2-yl | High antifungal effect mdpi.com |

| 5-tert-butyl-6-chloro | 3,5-dibromo-4-hydroxyphenyl | High activity against M. tuberculosis (72% inhibition) mdpi.com |

| 5-tert-butyl-6-chloro | 3,5-bis-trifluoromethylphenyl | High antituberculotic activity (72% inhibition) nih.gov |

| 6-chloro | 3-iodo-4-methylphenyl | Most active inhibitor of oxygen evolution rate (IC₅₀ = 51 μmol∙L⁻¹) in its series nih.gov |

| 5-tert-butyl | 4-chloro-3-methylphenyl | Highest reduction of chlorophyll (B73375) content in Chlorella vulgaris (IC₅₀ = 44 μmol∙L⁻¹) in its series nih.gov |

Halogenation of the pyrazine-2-carboxamide scaffold, both on the pyrazine ring and on aromatic substituents, has proven to be a highly effective strategy for enhancing biological activity. Previous studies have consistently shown that the substitution of the pyrazine ring with chlorine can increase antituberculotic and antifungal activities. mdpi.com

The introduction of halogens on an aniline ring substituent also has a profound impact. For example, 5-tert-butyl-6-chloro-N-(3,5-dibromo-4-hydroxyphenyl)pyrazine-2-carboxamide exhibited the highest activity against M. tuberculosis (72% inhibition) among a series of thirty compounds. mdpi.com Similarly, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid showed the highest antituberculotic activity (72% inhibition) and the highest lipophilicity in a separate study. nih.govbohrium.com These findings underscore the importance of electron-withdrawing groups and increased lipophilicity conferred by halogen substituents.

Other chemical moieties, such as the tert-butyl group, also contribute significantly to the activity. The presence of a tert-butyl group at position 5 of the pyrazine ring was a common feature in several of the more active antituberculotic compounds. nih.gov This bulky, hydrophobic group likely enhances the lipophilic character of the molecule, which is often correlated with improved biological performance. mdpi.comnih.gov

| Compound Name | Key Moieties | Biological Activity Highlight |

| 5-tert-butyl-6-chloro-N-(3,5-dibromo-4-hydroxyphenyl)pyrazine-2-carboxamide | Chlorine, tert-butyl, Dibromo | 72% inhibition against M. tuberculosis H₃₇Rv mdpi.com |

| 5-tert-butyl-6-chloro-N-(3,5-bis-trifluoromethylphenyl)pyrazine-2-carboxamide | Chlorine, tert-butyl, bis-trifluoromethyl | 72% inhibition against M. tuberculosis nih.gov |

| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Chlorine, Iodo | Potent photosynthesis inhibitor (IC₅₀ = 51 μmol∙L⁻¹) nih.gov |

| 3-chloro-N-(4-(trifluoromethyl)benzyl)pyrazine-2-carboxamide | Chlorine, trifluoromethyl | Active against M. tuberculosis H37Rv (MIC = 12.5 µg/mL) nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used to quantitatively correlate the molecular structures of pyrazine derivatives with their biological activities. nih.gov QSAR studies have been successfully employed to understand the key structural and electronic factors that govern the efficacy of these compounds. nih.govsemanticscholar.org

By combining theoretical methods like Density Functional Theory (DFT) with statistical analysis, researchers have developed QSAR models for pyrazine-2-carboxamide derivatives. nih.gov These models often use multiple linear regression (MLR) or artificial neural network (ANN) techniques to establish a mathematical relationship between calculated molecular descriptors and observed biological activity. semanticscholar.org Such descriptors can include electronic properties (e.g., energy of the Lowest Unoccupied Molecular Orbital - LUMO), structural features, and physicochemical parameters. nih.govsemanticscholar.org The resulting QSAR equations can be valuable for predicting the activity of novel, unsynthesized compounds, thereby guiding the design of more potent derivatives. nih.gov

Correlations between Physicochemical Parameters and Biological Activity

A strong correlation between various physicochemical parameters and the biological activity of N-propylpyrazine-2-carboxamide derivatives is a well-established principle in their SAR. Lipophilicity is one of the most significant of these parameters. nih.gov

Studies on antimycobacterial, antifungal, and photosynthesis-inhibiting activities frequently report a direct link between the lipophilicity of the compounds and their potency. mdpi.comnih.gov For instance, the most active antituberculotic compounds in several series were also the most lipophilic. nih.govresearchgate.net This relationship, however, is not always linear. For photosynthesis-inhibiting activity, a quasi-parabolic or bilinear dependence is often observed. nih.govmdpi.com This indicates that activity increases with lipophilicity up to an optimal value, beyond which further increases in lipophilicity lead to a decrease in activity, possibly due to poor solubility or unfavorable interactions at the target site. nih.govmdpi.com

Besides lipophilicity, electronic parameters also play a crucial role. The electron-accepting or withdrawing effects of substituents have been shown to influence inhibitory activity. nih.gov A QSAR study on the cytotoxicity of pyrazine-2-carboxylic acid amides identified a correlation with electronic descriptors derived from DFT calculations. nih.gov Specifically, the energy of the LUMO and parameters related to the molecular surface electrostatic potential (Vs, min and Vs, max) were found to affect the cytotoxic activity. nih.gov The model suggested that decreasing the LUMO energy could lead to an increase in drug activity, highlighting the importance of electronic properties in the mechanism of action. nih.gov

Mechanistic Investigations of N Propylpyrazine 2 Carboxamide Biological Actions

Enzyme Inhibition Studies

Derivatives of N-propylpyrazine-2-carboxamide have demonstrated significant inhibitory effects against several classes of enzymes. These studies are crucial for understanding the molecular basis of their biological activity.

The pyrazine-2-carboxamide core is a key structural feature in the development of inhibitors for serine proteases, which are crucial enzymes in the blood coagulation cascade. nih.govmdpi.comuq.edu.au Thrombin (Factor IIa) and Factor XIIa (FXIIa) are particularly important targets for developing new anticoagulants. nih.govnih.gov

One study focused on synthesizing aminotriazoles with a pyrazine (B50134) scaffold substituted with an amide group to target FXIIa and thrombin. nih.gov Among the synthesized compounds, 3-(5-Amino-1-benzoyl-1H-1,2,4-triazol-3-yl)-N-propylpyrazine-2-carboxamide was investigated. While specific IC50 values for this exact N-propyl derivative were part of a broader series, the study demonstrated that related N-butylamide and N-phenylamide derivatives showed potent inhibition. For instance, an N-butylamide-containing quinoxaline (B1680401) derivative inhibited FXIIa with an IC50 of 28 nM, and an N-phenylamide-derived aminotriazole inhibited thrombin with an IC50 of 41 nM. nih.gov These findings highlight the potential of the N-alkyl pyrazine-2-carboxamide structure as a scaffold for developing selective and potent covalent inhibitors of coagulation factors. nih.govmdpi.com

| Compound Class | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Quinoxaline-derived aminotriazole with N-butylamide | Factor XIIa | 28 nM | nih.gov |

| N-phenylamide-derived aminotriazole | Thrombin | 41 nM | nih.gov |

| Acylated 1H-pyrazol-5-amine derivative | Thrombin | 16 nM | nih.gov |

The pyrazine-2-carboxamide structure is integral to several kinase inhibitors. nih.gov The echinoderm microtubule-associated protein-like 4 (EML4)-anaplastic lymphoma kinase (ALK) fusion protein is a key therapeutic target in a subset of non-small cell lung cancer (NSCLC). nih.govmdpi.com

Research into novel EML4-ALK inhibitors led to the discovery of potent compounds based on the pyrazine-2-carboxamide scaffold. Through structural optimization, a derivative, compound 12c, was identified as a potent EML4-ALK inhibitor. nih.gov This highlights the utility of the pyrazine-2-carboxamide core in designing targeted therapies against specific oncogenic kinases. nih.govnih.govmdpi.com The development of such inhibitors is a promising strategy for overcoming resistance to existing cancer therapies. nih.gov

A significant number of commercial herbicides function by inhibiting the photosynthetic electron transport (PET) chain, particularly at Photosystem II (PSII). unl.eduwssa.net Derivatives of pyrazine-2-carboxamide have been synthesized and evaluated for this purpose.

A series of chlorinated N-phenylpyrazine-2-carboxamides demonstrated the ability to inhibit PET in spinach chloroplasts. nih.govnih.gov The activity was found to be dependent on the substitution pattern on both the pyrazine and phenyl rings. The most effective compound in one study was 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide, which exhibited an IC50 value of 43.0 μmol/L for PET inhibition. nih.govnih.gov Another study identified 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide as the most active inhibitor of the oxygen evolution rate in spinach chloroplasts, with an IC50 of 51.0 μmol/L. nih.govmdpi.com These studies underscore the potential of N-substituted pyrazine-2-carboxamides as herbicides that target photosynthesis. mdpi.com

| Compound | System | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | Spinach Chloroplasts | 43.0 μmol/L | nih.govnih.gov |

| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Spinach Chloroplasts | 51.0 μmol/L | nih.govmdpi.com |

Alkaline phosphatases (ALPs) are a group of enzymes involved in various physiological processes, and their inhibitors are of significant interest. mdpi.com Recent research has identified pyrazine carboxamide derivatives as potent inhibitors of this enzyme class.

In a study focused on developing new therapeutic agents, a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized and tested for their inhibitory activity against human placental alkaline phosphatase. mdpi.comnih.gov One particular derivative, compound 5d, emerged as the most potent inhibitor with an IC50 value of 1.469 ± 0.02 µM. mdpi.comnih.gov Further kinetic studies revealed that this compound acts as a competitive inhibitor of alkaline phosphatase, indicating that it likely binds to the active site of the enzyme. mdpi.com

Beyond the specific examples above, the pyrazine-2-carboxamide scaffold has been used to develop inhibitors for other enzymes.

Prolyl-tRNA Synthetase (ProRS): Derivatives of 3-aminopyrazine-2-carboxamide (B1665363) have been designed as ATP-competitive inhibitors of mycobacterial ProRS. These compounds mimic the adenine (B156593) core of adenosine (B11128), and the C-2 carboxamide moiety plays a crucial role in binding to the enzyme's active site through hydrogen bonds. mdpi.com

Tyrosine Kinases: In an assessment against a panel of eight tyrosine kinases, 3-amino-N-phenylpyrazine-2-carboxamide showed 41% inhibition of AXL receptor tyrosine kinase 1 (AXL1) activity and 34% inhibition of tyrosine kinase receptor A (TRKA) activity at a concentration of 10 µM. civilica.com 3-amino-N-(4-methylbenzyl) pyrazine-2-carboxamide also inhibited AXL1 activity by 21%. civilica.com

Receptor Modulation and Binding Interactions (e.g., Adenosine Receptors)

The structural similarity of the pyrazine ring system to purines has prompted investigations into the interaction of pyrazine-2-carboxamide derivatives with purinergic receptors, such as adenosine receptors. nih.govnih.gov

While direct binding studies on this compound with adenosine receptors are not extensively detailed, related structures have been designed to mimic adenosine. Derivatives of 3-aminopyrazine-2-carboxamide were developed as inhibitors of Prolyl-tRNA Synthetase (ProRS) by mimicking the interactions of the adenine core of adenosine at the enzyme's ATP binding site. mdpi.com The design was based on a known inhibitor of human ProRS that features the 3-aminopyrazine-2-carboxamide scaffold. This inhibitor binds to the ATP site, and the C-2 carboxamide's NH2 group is critical for forming hydrogen bonds, analogous to the interactions of adenosine. mdpi.com This demonstrates that the pyrazine-2-carboxamide core can effectively function as a bioisostere for the adenine base, enabling it to interact with adenosine-binding sites on enzymes and potentially on receptors as well.

Cellular Signaling Pathway Modulation (e.g., TGF Signaling Pathway)

While direct evidence detailing the specific interaction of this compound with the Transforming Growth Factor-beta (TGF-β) signaling pathway is not extensively documented in current literature, the broader class of pyrazine compounds, including various derivatives, has been identified as potent inhibitors of this pathway. wipo.int The TGF-β signaling cascade is a critical regulator of numerous cellular processes, and its dysregulation is implicated in a range of diseases, including cancer and fibrotic conditions.

Certain amino-pyrazinecarboxamide compounds have been developed to modulate the TGF-β pathway, indicating the therapeutic potential of this chemical scaffold. google.com These compounds can interfere with the signaling cascade, which typically involves the binding of a TGF-β ligand to its receptor, leading to the phosphorylation of downstream effector proteins.

Furthermore, research into other pyrazine derivatives has shown their potential to influence various cellular signaling pathways. For instance, certain 3-amino-pyrazine-2-carboxamide derivatives have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFR), which are key players in cell proliferation, differentiation, and migration. researchgate.net Although distinct from the TGF-β pathway, this highlights the capacity of the pyrazine-2-carboxamide core to be adapted to target specific signaling molecules. The inhibitory activity of these related compounds suggests that this compound may also possess the ability to modulate key cellular signaling pathways, though further investigation is required to elucidate its precise targets and mechanisms.

| Compound Class | Target Pathway | Potential Effect |

| Pyrazine Compounds | TGF-β Signaling | Inhibition |

| Amino-pyrazinecarboxamides | TGF-β Signaling | Modulation |

| 3-Amino-pyrazine-2-carboxamide Derivatives | FGFR Signaling | Inhibition |

Prodrug Mechanisms and Metabolic Activation (Insights from Pyrazinamide (B1679903) Analogs)

Insights into the potential prodrug nature and metabolic activation of this compound can be drawn from extensive research on its structural analog, pyrazinamide (PZA), a first-line antituberculosis drug. PZA itself is a prodrug that requires conversion into its active form, pyrazinoic acid (POA), to exert its antimycobacterial effect. This activation is mediated by the bacterial enzyme pyrazinamidase (PZase).

A significant challenge in the clinical use of PZA is the emergence of resistance, often through mutations in the gene encoding PZase, which prevents the metabolic activation of the drug. To overcome this, analogs such as n-propyl pyrazinoate, an ester of POA, have been investigated. These esters are designed to bypass the need for PZase activation, as they can be hydrolyzed into POA by other bacterial esterases. nih.gov

This circumvention of the primary resistance mechanism has been a key strategy in the development of new PZA derivatives. The n-propyl ester of pyrazinoic acid, for instance, has demonstrated activity against PZA-resistant strains of Mycobacterium tuberculosis. nih.gov This suggests that the propyl group can facilitate the delivery of the active pyrazinoic acid moiety.

Given its structural similarity, it is plausible that this compound could also function as a prodrug. Its metabolic activation could potentially occur through enzymatic hydrolysis of the propyl group, leading to the formation of an active metabolite. This metabolic pathway could offer an advantage in overcoming resistance mechanisms that target the activation of pyrazinamide. The table below summarizes the activation mechanism of pyrazinamide and the potential bypass mechanism of its n-propyl ester analog.

| Compound | Activating Enzyme | Active Form | Activity against PZA-Resistant Strains |

| Pyrazinamide (PZA) | Pyrazinamidase (PZase) | Pyrazinoic Acid (POA) | No |

| n-propyl pyrazinoate | Bacterial Esterases | Pyrazinoic Acid (POA) | Yes |

Investigation of Molecular Binding Sites and Modes of Action

The precise molecular binding sites and modes of action for this compound have not been definitively characterized. However, computational and experimental studies on related pyrazine-2-carboxamide derivatives provide valuable insights into their potential molecular interactions.

Molecular docking studies, for example, have been employed to predict the binding modes of 3-amino-pyrazine-2-carboxamide derivatives within the ATP-binding pocket of Fibroblast Growth Factor Receptor 2 (FGFR2). nih.gov These studies help to identify key amino acid residues that may interact with the pyrazine-2-carboxamide scaffold, forming hydrogen bonds and other non-covalent interactions that are crucial for inhibitory activity.

The mode of action for this class of compounds often involves the inhibition of specific enzymes or the disruption of protein-protein interactions. For instance, the antimycobacterial effect of pyrazinamide's active form, pyrazinoic acid, is believed to involve the disruption of membrane transport and energy production in Mycobacterium tuberculosis.

While the specific targets of this compound remain to be elucidated, the established activity of related compounds suggests that its mechanism may involve binding to specific protein targets and modulating their function. The investigation of its molecular binding sites will be crucial in understanding its biological actions and for the rational design of more potent and selective derivatives.

Preclinical Biological Activities and Therapeutic Potential of N Propylpyrazine 2 Carboxamide and Its Derivatives

Antimycobacterial Activity

Derivatives of pyrazine-2-carboxamide have been extensively investigated for their potential to combat various mycobacterial species, including the primary causative agent of tuberculosis, Mycobacterium tuberculosis.

Activity against Mycobacterium tuberculosis (e.g., H37Rv)

Numerous studies have demonstrated the potent in vitro activity of N-substituted pyrazine-2-carboxamide derivatives against the virulent Mycobacterium tuberculosis H37Rv strain. Several compounds have exhibited significantly greater potency than the standard drug, pyrazinamide (B1679903).

For instance, a series of substituted N-phenylpyrazine-2-carboxamides showed promising results. Specifically, N-(4-trifluoro-methylphenyl)pyrazine-2-carboxamide, N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide, and N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide displayed minimal inhibitory concentrations (MICs) of ≤ 2 mg/L, which is at least four times more active than pyrazinamide (MIC = 8 mg/L) under the same conditions. nih.gov Another highly active derivative, 5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide, was identified in a separate screening program with a 90% inhibitory concentration (IC90) of 0.819 µg/mL. nih.gov

Further modifications to the pyrazine (B50134) ring and the N-substituent have yielded compounds with enhanced activity. A study on 3-benzylaminopyrazine-2-carboxamides revealed that 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide had a notable MIC of 6 µM. mdpi.com Additionally, a series of 5-chloro-N-phenylpyrazine-2-carboxamides demonstrated significant activity, with most compounds in the series having MIC values in the range of 1.56–6.25 µg/mL against M. tuberculosis H37Rv. nih.gov One of the most potent compounds identified was 5-chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide, with a MIC of 1.56 µg/mL. nih.gov In another study, N-(2-nitrophenyl) pyrazine-2-carboxamide was found to inhibit M. tuberculosis H37Rv at concentrations of ≥32 μg/ml. jocpr.com

Table 1: Antimycobacterial Activity of N-Propylpyrazine-2-carboxamide Derivatives against Mycobacterium tuberculosis H37Rv

| Compound | MIC | IC90 | Reference |

|---|---|---|---|

| N-(4-trifluoro-methylphenyl)pyrazine-2-carboxamide | ≤ 2 mg/L | - | nih.gov |

| N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide | ≤ 2 mg/L | - | nih.gov |

| N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | < 2.0 µmol/L | - | nih.gov |

| 5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide | - | 0.819 µg/mL | nih.gov |

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | 6 µM | - | mdpi.com |

| 5-Chloro-N-phenylpyrazine-2-carboxamides (most) | 1.56–6.25 µg/mL | - | nih.gov |

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | 1.56 µg/mL | - | nih.gov |

| N-(2-nitrophenyl) pyrazine-2-carboxamide | ≥32 μg/ml | - | jocpr.com |

| Pyrazinamide (Standard) | 8 mg/L | > 20 µg/mL | nih.gov |

Studies against Other Mycobacterial Strains

The activity of pyrazine-2-carboxamide derivatives has also been evaluated against other mycobacterial species, often referred to as nontuberculous mycobacteria (NTM). In general, the susceptibility of these strains to pyrazine-2-carboxamide derivatives appears to be lower than that of M. tuberculosis.

For example, a series of N-phenylpyrazine-2-carboxamides that were active against M. tuberculosis showed very low or no activity against M. kansasii and M. avium. nih.gov However, some derivatives have demonstrated notable activity against NTM. One such compound, 5-chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide, inhibited the growth of M. kansasii and two strains of M. avium with a MIC of 12.5 µg/mL for all three strains. nih.gov

Table 2: Activity of this compound Derivatives against Other Mycobacterial Strains

| Compound | Mycobacterial Strain | MIC | Reference |

|---|---|---|---|

| N-phenylpyrazine-2-carboxamide series | M. kansasii | Very low to negative | nih.gov |

| N-phenylpyrazine-2-carboxamide series | M. avium | Very low to negative | nih.gov |

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | M. kansasii | 12.5 µg/mL | nih.gov |

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | M. avium (2 strains) | 12.5 µg/mL | nih.gov |

Antibacterial Activity

The antibacterial potential of this compound derivatives extends beyond mycobacteria to other clinically significant bacterial pathogens.

Activity against Clinically Isolated XDR S. typhi

The emergence of extensively drug-resistant (XDR) Salmonella enterica serovar Typhi (S. typhi), the causative agent of typhoid fever, presents a serious public health challenge. Research into novel therapeutics has led to the investigation of pyrazine carboxamides against this pathogen. In a study focused on synthesizing N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, one compound, designated 5d, demonstrated the most potent antibacterial activity against a clinical isolate of XDR S. typhi, with a MIC of 6.25 mg/mL. semanticscholar.orgnih.gov

Efficacy against Model Bacteria (e.g., Escherichia coli, Staphylococcus aureus)

The antibacterial spectrum of pyrazine-2-carboxamide derivatives also includes common model organisms such as Escherichia coli and Staphylococcus aureus. In one study, a derivative of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, referred to as compound 2g, was identified as a potent antibacterial agent. researchgate.net It exhibited a MIC of 6.25 µg/mL against S. aureus and 25 µg/mL against E. coli. researchgate.net Furthermore, this compound effectively inhibited the growth of these bacteria, producing inhibition zones of 16 mm and 15 mm, respectively. researchgate.net Another study reported that 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide showed moderate activity against Enterococcus faecalis and Staphylococcus aureus. mdpi.com A phenyl derivative, 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide (compound 20), was active against Staphylococcus aureus with a MIC of 31.25 µM and showed weaker activity against methicillin-resistant S. aureus (MRSA) with a MIC of 62.5 µM. mdpi.com

Table 3: Efficacy of this compound Derivatives against Model Bacteria

| Compound | Bacterial Strain | MIC | Inhibition Zone | Reference |

|---|---|---|---|---|

| Compound 2g | Staphylococcus aureus | 6.25 µg/mL | 16 mm | researchgate.net |

| Compound 2g | Escherichia coli | 25 µg/mL | 15 mm | researchgate.net |

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | Enterococcus faecalis | Moderate activity | - | mdpi.com |

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | Staphylococcus aureus | Moderate activity | - | mdpi.com |

| 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide (20) | Staphylococcus aureus | 31.25 µM | - | mdpi.com |

| 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide (20) | Methicillin-resistant S. aureus (MRSA) | 62.5 µM | - | mdpi.com |

Antifungal and Antioomycete Activity

In addition to their antibacterial properties, some pyrazine-2-carboxamide derivatives have shown promise as antifungal agents. The highest antifungal effect against Trichophyton mentagrophytes, a fungus that can cause infections of the skin, hair, and nails, was observed for 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide, with a MIC of 31.25 µmol·mL⁻¹. mdpi.com Another compound, 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide, also demonstrated the highest antifungal effect against the same fungal strain with a MIC of 62.5 μmol/L. nih.govmdpi.com However, some studies on other derivatives reported no antifungal activity. mdpi.com

While research on the anti-oomycete activity of pyrazine-2-carboxamide derivatives is limited, a study on novel 1,2,4-triazole (B32235) derivatives containing carboxamide fragments demonstrated significant anti-oomycete activity. One of these compounds displayed outstanding activity against Phytophthora capsici, an oomycete that causes blight in various plants, with a 50% effective concentration (EC50) value of 17.362 μg/mL. nih.govmdpi.com This suggests that the carboxamide moiety may contribute to anti-oomycete activity, warranting further investigation within the pyrazine-2-carboxamide class of compounds.

Table 4: Antifungal Activity of this compound Derivatives

| Compound | Fungal Strain | MIC | Reference |

|---|---|---|---|

| 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | 31.25 µmol·mL⁻¹ | mdpi.com |

| 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | 62.5 µmol/L | nih.govmdpi.com |

Antiviral Activity (e.g., against SARS-CoV-2)

The global health crisis caused by Severe Acute Respiratory Syndrome Coronavirus-2 (SARS-CoV-2) spurred intensive research into novel antiviral agents. Within this effort, pyrazine-based compounds have been identified as promising candidates. A series of pyrazine conjugates have been synthesized and screened for their activity against the SARS-CoV-2 virus. nih.gov

Among the synthesized molecules, certain pyrazine-triazole conjugates and a specific derivative, (S)‐N‐(1‐(benzo[d]thiazol‐2‐yl)‐2‐phenylethyl)pyrazine‐2‐carboxamide, demonstrated significant potency against SARS-CoV-2. nih.gov The antiviral efficacy of these potent conjugates, as indicated by their selectivity index (SI), was found to be superior when compared to the reference drug, Favipiravir. nih.govnih.gov Notably, these lead compounds exhibited low cytotoxicity in cell-based assays. nih.gov Further computational studies were conducted to validate these biological findings. nih.gov The research suggests that such pyrazine conjugates could be developed into potential drug candidates for treating SARS-CoV-2 infections. nih.gov

| Compound Class | Specific Derivative Example | Target Virus | Key Findings |

| Pyrazine-Benzothiazole Conjugates | (S)‐N‐(1‐(benzo[d]thiazol‐2‐yl)‐2‐phenylethyl)pyrazine‐2‐carboxamide | SARS-CoV-2 | Showed significant potency and a better selectivity index compared to Favipiravir. nih.govnih.gov |

| Pyrazine-Triazole Conjugates | Various derivatives (e.g., 5d-g) | SARS-CoV-2 | Demonstrated notable potency against the virus with low cytotoxicity. nih.gov |

Anticancer Potential in Preclinical Models

Derivatives of pyrazine-2-carboxamide have shown considerable promise as anticancer agents in a variety of preclinical settings. mdpi.com Their mechanism of action often involves the inhibition of key proteins and pathways that drive cancer cell proliferation and survival. nih.govnih.gov

The fusion of echinoderm microtubule-associated protein-like 4 (EML4) and anaplastic lymphoma kinase (ALK) is a critical oncogenic driver in a specific subset of non-small cell lung cancer (NSCLC). nih.gov This has made the EML4-ALK fusion protein a key therapeutic target. nih.gov

In this context, pyrazine-2-carboxamide derivatives have been developed as novel and potent EML4-ALK inhibitors. nih.gov Through structural optimization of a lead compound, a derivative identified as 12c was discovered. This compound proved to be a potent inhibitor of EML4-ALK. In preclinical xenograft models using mice implanted with EML4-ALK-expressing 3T3 cells, oral administration of compound 12c resulted in significant antitumor activity. nih.gov The research included the synthesis and biological evaluation of these pyrazine-2-carboxamide derivatives, supported by computational modeling to understand their structure-activity relationships (SAR). nih.gov

The anticancer potential of pyrazine-2-carboxamide derivatives extends beyond NSCLC. Various studies have demonstrated their efficacy against other cancer types in preclinical models.

One study detailed the synthesis of a novel spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivative. This compound exhibited significant anticancer efficacy, acting as a selective inhibitor of tumor-associated carbonic anhydrase isoforms. It showed considerable activity against renal (RXF393), colon (HT29), and melanoma (LOX IMVI) cancer cell lines. nih.gov

Another area of research involves metal complexes of pyrazinamide (a related pyrazine-2-carboxamide). These complexes were evaluated for anticancer activity against several human cancer cell lines, including SNB-19 (glioblastoma), HCT-15 and COLO-205 (colon cancer), and KB-3-1 (cervical cancer). researchgate.net

Furthermore, hybrid molecules incorporating a pyrazine structure have been investigated. A coumarin (B35378) derivative containing a pyrazine sulfonamide showed moderate anticancer activity against the T47D breast cancer cell line. nih.gov Flavonoid-ligustrazine (a pyrazine derivative) hybrids also showed strong inhibitory effects on the MCF-7 breast cancer cell line and HT-29 colon cancer cell line. mdpi.com

| Derivative Class | Cancer Type(s) | Cell Line(s) | Notable Findings |

| Spiro-thiadiazole-carboxamide | Renal, Colon, Melanoma | RXF393, HT29, LOX IMVI | Demonstrated potent anticancer activity, in some cases superior to doxorubicin. nih.gov |

| Pyrazinamide Metal Complexes | Glioblastoma, Colon, Cervical | SNB-19, HCT-15, COLO-205, KB-3-1 | Explored for cytotoxic effects, though some showed low toxicity. researchgate.net |

| Flavonoid-Ligustrazine Hybrids | Breast, Colon | MCF-7, HT-29 | Showed strong inhibitory effects on cancer cell lines. mdpi.com |

| Coumarin-Pyrazine Hybrids | Breast | T47D | Exhibited moderate anticancer activity. nih.gov |

Anti-inflammatory Properties

Pyrazine-containing compounds are recognized for their anti-inflammatory potential. mdpi.comgoogle.comnih.gov Research into pyrazine-based hybrids aims to develop novel therapeutic agents for chronic inflammatory diseases by modulating key inflammatory pathways. google.comnih.gov These pathways include the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines. google.comnih.gov

For instance, a paeonol (B1678282) derivative incorporating a pyrazine structure demonstrated a significant increase in anti-inflammatory activity compared to paeonol alone. It showed 56.32% inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overexpression in RAW264.7 macrophages at a concentration of 20 μM. nih.gov This highlights the potential of using the pyrazine scaffold to enhance the anti-inflammatory efficacy of other bioactive molecules. google.comnih.gov

Anticoagulant Properties and Effects on Blood Coagulation Pathways

The search for safer anticoagulants that can prevent thrombosis without increasing the risk of major bleeding has led to the investigation of inhibitors of Factor XIIa (FXIIa). FXIIa is involved in the intrinsic pathway of blood coagulation, which is associated with thrombosis but less critical for normal hemostasis.

A study on amide-functionalized 1,2,4-triazoles identified a specific derivative, 3-(5-Amino-1-benzoyl-1H-1,2,4-triazol-3-yl)-N-propylpyrazine-2-carboxamide , as an inhibitor of coagulation enzymes. This class of compounds was found to primarily affect the intrinsic blood coagulation pathway in plasma coagulation tests. Mass-shift experiments and molecular modeling confirmed a covalent mechanism of inhibition for both FXIIa and thrombin by these aminotriazoles. The development of such compounds represents a promising strategy for creating new antithrombotic drugs with a potentially improved safety profile.

Potential for Neurological Disorder Research

Pyrazine derivatives are also being explored for their potential application in treating neurological disorders. A patent has been filed for the use of certain pyrazine derivatives in this therapeutic area.

Research has focused on developing antagonists for the neuropeptide S receptor (NPSR), which is implicated in modulating neurobiological functions like anxiety and substance abuse. A series of oxazolo[3,4-a]pyrazine derivatives were developed as NPSR antagonists. One guanidine (B92328) derivative, in particular, showed nanomolar activity in vitro and demonstrated improved potency in vivo compared to a reference compound, suggesting its potential as a research tool for studying the NPSergic system. nih.gov

Additionally, hybrid compounds based on a pyrazine structure have been synthesized to target the abnormal assembly of amyloid β (Aβ) in the brain, a key pathological feature of Alzheimer's disease. acs.org In preclinical studies using transgenic mice, one such compound was shown to regulate Aβ plaques and decrease the amount of Aβ oligomers in the hippocampal region. acs.org These findings underscore the potential of pyrazine-based structures in the development of therapies for neurodegenerative conditions.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein, enabling the study of ligand-target interactions at an atomic level. This technique has been instrumental in elucidating the potential biological targets for pyrazine-2-carboxamide derivatives, particularly in the context of antimicrobial research.

One key area of investigation has been the activity of these compounds against Mycobacterium tuberculosis. Studies have performed molecular docking of pyrazine-2-carboxylic acid derivatives, including those with aliphatic side chains similar to N-propylpyrazine-2-carboxamide, against the M. tuberculosis InhA protein. researchgate.net The InhA protein is an enoyl-acyl carrier protein reductase critical for mycolic acid biosynthesis, a vital component of the mycobacterial cell wall. researchgate.net In these docking simulations, the geometry of the ligands is first optimized, and then they are docked into the active site of the InhA protein (PDB ID: 4DRE). researchgate.net The results are often evaluated using scoring functions, such as the rerank score, which estimates the binding affinity. For a series of pyrazine-2-carboxylic acid derivatives, a derivative with an aliphatic side chain showed the lowest rerank score, indicating a potentially strong binding affinity for the InhA protein. researchgate.net

Similarly, molecular docking has been employed to explore the binding mechanisms of pyrazole-carboxamides, a related class of heterocyclic compounds, with human carbonic anhydrase (hCA) isoenzymes I and II. nih.gov These studies help in understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govcivilica.com For instance, docking analyses of pyrazine-2-carboxamide derivatives with tyrosine kinases have revealed interactions with key amino acid residues like Pro672, Met674, and Met592, primarily through hydrogen bonding and hydrophobic interactions. civilica.com

The binding modes of more complex pyrazine-linked 2-aminobenzamides have been rationalized through docking studies with histone deacetylase (HDAC) enzymes, such as HDAC1, HDAC2, and HDAC3. mdpi.com These studies show how different parts of the molecule, like the 2-aminobenzamide (B116534) moiety, can chelate the zinc ion in the active site, while other substituents fit into specific pockets, influencing the compound's inhibitory activity and selectivity. mdpi.com

| Compound/Derivative | Target Protein | PDB ID | Key Findings/Interactions | Reference |

|---|---|---|---|---|

| Pyrazine-2-carboxylic acid derivative (aliphatic side chain) | M. tuberculosis InhA | 4DRE | Showed the lowest rerank score (-86.4047 kcal/mol), suggesting strong binding affinity. | researchgate.net |

| 3-amino-N-(4-methylbenzyl) pyrazine-2-carboxamide | AXL receptor tyrosine kinase 1 (AXL1) | Not Specified | Binding energy of -7.0 kcal/mol. | civilica.com |

| 3-amino-N-phenylpyrazine-2-carboxamide | AXL receptor tyrosine kinase 1 (AXL1) | Not Specified | Binding energy of -6.3 kcal/mol; H-bonds with Pro672 and Met674. | civilica.com |

| 3-amino-N-phenylpyrazine-2-carboxamide | Tyrosine kinase receptor A (TRKA) | Not Specified | Binding energy of -6.8 kcal/mol; H-bonds with Met592. | civilica.com |

| Pyrazine-linked 2-aminobenzamides | HDAC1, HDAC2, HDAC3 | 4BKX, 4LY1, 4A69 | 2-aminobenzamide moiety chelates the active site zinc ion. | mdpi.com |

Molecular Dynamics Simulations to Understand Interactions and Conformational Changes

Molecular dynamics (MD) simulations provide valuable information on the dynamic behavior of molecules over time, offering a deeper understanding of the stability of ligand-protein complexes and conformational changes that may occur upon binding.

MD simulations have been used to analyze the stability of docked poses of heterocyclic carboxamides within the binding sites of their target receptors. nih.gov For example, 50-nanosecond simulations of pyrazole-carboxamides docked to carbonic anhydrase receptors revealed good stability, with only minor conformational changes and fluctuations, thus validating the docking results. nih.gov Similar simulations on cyanopyrazine-2-carboxamide derivatives have been used to study the behavior of the molecule in solution, providing insights into its dynamic properties. uantwerpen.be

Studies on the interaction between various substituted pyrazines and Human Serum Albumin (HSA) have also utilized MD simulations. rawdatalibrary.net These simulations show that the binding of pyrazine (B50134) compounds can enhance the stability of the HSA protein. rawdatalibrary.net By analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand over time, researchers can assess the stability of the complex and the flexibility of different regions of the protein upon ligand binding.

In Silico Prediction of Biological Activity (e.g., using PASS, AntiBac-Pred algorithms)

In silico prediction of biological activity is a crucial early step in drug discovery, allowing for the rapid screening of large numbers of compounds for potential therapeutic effects. Various software and algorithms are used to predict a compound's bioactivity spectrum based on its structure.

Software like Molinspiration is used to predict bioactivity scores for important drug targets, including G-protein coupled receptor (GPCR) ligands, kinase inhibitors, ion channel modulators, and nuclear receptors. nih.gov These predictions are based on the chemical structure of the molecule. While specific PASS (Prediction of Activity Spectra for Substances) or AntiBac-Pred algorithm results for this compound are not detailed in the available literature, the methodologies are widely applied in the field. These tools compare the structure of a query molecule to a database of known bioactive compounds to predict its likely biological activities. For pyrazine derivatives, such predictions are vital for identifying potential new therapeutic applications, such as antibacterial or anticancer activities. imist.ma

Structural Insights into Active Conformations and Pharmacophore Generation

Understanding the three-dimensional arrangement of atoms (conformation) and the key structural features (pharmacophore) necessary for biological activity is essential for rational drug design. Computational studies provide significant insights into these aspects.

Crystal structure analysis of pyrazine-2-carboxamide derivatives reveals important conformational details. For instance, in N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, the amide group is nearly coplanar with the pyrazine ring, a feature that may be important for its interactions. nih.gov The dihedral angle between the pyrazine and adjacent rings is also a key structural parameter. nih.gov

Pharmacophore models are generated based on the common structural features of active molecules and their interactions with a specific target. For pyrazine derivatives, these models often highlight the importance of the pyrazine ring as a hydrogen bond acceptor, the amide linkage, and the nature and position of substituents on both the pyrazine and amide nitrogen. For example, studies on N-benzylpyrazine-2-carboxamides have concluded that having a more lipophilic substituent on the pyrazine core favors antimycobacterial activity, highlighting a key pharmacophoric requirement. mdpi.com Similarly, for inhibitors of photosynthesis, the lipophilicity and electron-withdrawing properties of substituents are crucial. mdpi.com

Theoretical Calculations for Chemical Reactivity and Electronic Structure

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and chemical reactivity of molecules. These calculations provide quantitative measures of various molecular properties.

DFT has been used to compute and map the molecular surface electrostatic potentials (MESP) of pyrazine-2-carboxylic acid amides. nih.gov The MESP is a valuable tool for understanding intermolecular interactions, as it shows the positive, negative, and neutral electrostatic potential regions on the molecular surface. Furthermore, calculations of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provide insights into the molecule's reactivity. mdpi.com The energy gap between HOMO and LUMO is an indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.com

Other reactivity parameters calculated using DFT include ionization energy, electron affinity, chemical hardness, and the electrophilicity index. mdpi.com These descriptors help in understanding the molecule's tendency to donate or accept electrons in a chemical reaction. For derivatives like 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, DFT calculations have shown how different substituents affect the HOMO-LUMO energy gap and, consequently, the electronic and nonlinear optical properties of the compounds. mdpi.com

Future Directions and Research Gaps

Exploration of Novel Derivatization Strategies and Combinatorial Approaches

The pyrazine-2-carboxamide scaffold is a versatile platform for chemical modification. Past research has demonstrated that substitutions at various positions on the pyrazine (B50134) ring and modifications of the amide group can significantly influence biological activity. For instance, the synthesis of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides has been explored for antimycobacterial properties, revealing that the length of the alkyl chains is crucial for activity. Similarly, the introduction of N-benzyl and N-phenyl groups has been investigated for anti-infective and herbicidal applications, respectively.

Future efforts should systematically expand upon these findings. A significant research gap exists in the combinatorial exploration of the N-propylpyrazine-2-carboxamide structure. High-throughput parallel synthesis could be employed to generate large libraries of analogs with diverse functionalities. Key derivatization strategies to explore include:

Substitution on the Pyrazine Ring: Introducing a range of substituents (e.g., halogens, alkyl, alkoxy, amino groups) at positions 3, 5, and 6 of the pyrazine ring to modulate electronic properties and lipophilicity.

Modification of the N-propyl Group: Exploring bioisosteric replacements for the propyl chain or introducing cyclic structures to constrain conformation and potentially enhance binding affinity to targets.

Amide Bond Analogs: Synthesizing analogs where the amide bond is replaced with other linkers (e.g., reverse amides, sulfonamides, ureas) to alter stability and hydrogen bonding patterns.

Fragment-Based Recombination: A strategy of combining the this compound core with fragments from other known active compounds, such as diphenyl-ethers, could lead to novel scaffolds with hybrid activities. acs.orgnih.gov

These combinatorial libraries would serve as a rich resource for screening against a wide array of biological targets, moving beyond the initial focus areas and uncovering new potential applications.

Identification and Validation of Additional Molecular Targets and Pathways

The biological activity of this compound is likely mediated by its interaction with specific molecular targets. While research on the broader class of pyrazine carboxamides has implicated several targets, few have been validated specifically for the N-propyl derivative. The well-known analog, pyrazinamide (B1679903), is a prodrug whose active form, pyrazinoic acid, is believed to disrupt membrane energetics, inhibit fatty acid synthase I (FAS-I), and interfere with the trans-translation ribosome rescue pathway in Mycobacterium tuberculosis. nih.govjohnshopkins.edudrugbank.com Other derivatives have shown activity against distinct targets, as detailed in the table below.

| Pyrazine Carboxamide Class | Identified Molecular Target/Pathway | Potential Application |

| Pyrazinamide/Pyrazinoic Acid | Membrane Transport & Energetics, FAS-I, RpsA (trans-translation) nih.govjohnshopkins.edudrugbank.com | Antitubercular |

| N-Phenylpyrazine-2-carboxamides | Photosystem II (PSII) | Herbicidal |

| Diaminopyrimidine Carboxamides | Hematopoietic Progenitor Kinase 1 (HPK1) nih.govresearchgate.net | Immuno-oncology |

| Pyrazine-Carboxamide-Diphenyl-Ethers | Succinate (B1194679) Dehydrogenase (SDH) acs.orgnih.gov | Fungicidal |

| 3-Amino-pyrazine-2-carboxamide Derivatives | Fibroblast Growth Factor Receptors (FGFR) nih.gov | Anticancer |

A critical future direction is to perform unbiased screening to identify the direct binding partners of this compound. Affinity chromatography, yeast two-hybrid screens, and proteomics-based approaches can be utilized to pull down interacting proteins from cell lysates. Once potential targets are identified, validation is essential. This can be achieved through:

In vitro binding assays: Using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct interaction and quantify binding affinity.

Enzymatic or cellular assays: Demonstrating that the compound modulates the activity of the target protein in a dose-dependent manner.

Genetic approaches: Using techniques like CRISPR/Cas9 to knock out or mutate the proposed target gene and observing whether this confers resistance to the compound.

This systematic approach will move the field beyond speculation based on analogs and provide a definitive understanding of how this compound exerts its biological effects.

Advanced Mechanistic Elucidation via High-Throughput Screening and Omics Technologies

Understanding the full mechanistic impact of this compound requires looking beyond a single target to its effects on the entire biological system. High-throughput screening (HTS) and "omics" technologies offer powerful tools for this purpose but remain largely untapped for this specific compound. nih.gov

Future research should incorporate:

High-Throughput Screening (HTS): Utilizing the derivatized libraries (from 7.1) in HTS campaigns against large panels of enzymes, receptors, or whole cells to rapidly identify novel activities.

Transcriptomics (RNA-Seq): Analyzing changes in gene expression in cells or organisms treated with the compound to identify affected pathways and cellular responses.

Proteomics: Quantifying changes in protein levels and post-translational modifications to understand the downstream effects of target engagement.

Metabolomics: Profiling changes in small-molecule metabolites to gain insight into the compound's impact on cellular metabolism and energy production. frontiersin.org

These omics approaches can generate hypotheses about the mechanism of action, identify potential off-target effects, and discover biomarkers of compound activity. nih.govfrontiersin.org For example, if transcriptomic analysis reveals the upregulation of stress response genes, it could point towards a previously unknown cellular toxicity pathway.

Development of More Complex In Vitro and Preclinical In Vivo Models for Efficacy Assessment

To accurately predict the efficacy of this compound, it is crucial to move beyond simple cell culture and standard animal models. The development of more complex and physiologically relevant models is a key research gap.

Advanced In Vitro Models: Future studies should progress from standard minimum inhibitory concentration (MIC) assays to more dynamic systems. vibiosphen.compharmacologydiscoveryservices.com This includes biofilm models to assess activity against microbial communities, co-culture systems that mimic host-pathogen interactions, and pharmacodynamic models like the hollow fiber infection model (HFIM), which can simulate human pharmacokinetics in vitro. vibiosphen.commdpi.com For non-antimicrobial applications, 3D organoid or "disease-in-a-dish" models could provide more accurate assessments of efficacy and toxicity.

Preclinical In Vivo Models: The choice of animal model is critical for translational success. For antitubercular testing, this means moving beyond standard mouse models to those that better replicate human pathology, such as the Kramnik mouse model, which forms human-like necrotic granulomas. evotec.com Other models, including guinea pigs and non-human primates, offer different advantages for studying specific aspects of a disease. nih.govfrontiersin.org If the compound shows promise in immuno-oncology, evaluation in syngeneic and humanized mouse models would be necessary to assess its interaction with a competent immune system. nih.govnuvisan.com

These advanced models will provide a more rigorous preclinical evaluation of the compound's potential, increasing the likelihood of success in later developmental stages.

Integration of Multi-Disciplinary Data for Comprehensive Biological Understanding

The ultimate goal is to create a holistic understanding of this compound by integrating data from all areas of research. A significant gap exists in the application of systems biology approaches to this class of compounds.

A future framework should focus on integrating:

Cheminformatics: Structure-activity relationship (SAR) data from derivatization studies.

Biochemical Data: Target identity, binding affinities, and enzyme kinetics.

Omics Data: Comprehensive information on changes in genes, proteins, and metabolites.

Pharmacological Data: Efficacy results from advanced in vitro and in vivo models, along with pharmacokinetic profiles.

By combining these disparate datasets, computational models can be built to simulate the compound's behavior, predict its effects on biological networks, identify potential synergies with other agents, and guide the design of next-generation derivatives with improved efficacy and reduced off-target effects. This integrated approach transforms drug discovery from a linear process into a dynamic cycle of design, testing, and modeling, accelerating the path toward a viable product. evotec.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-propylpyrazine-2-carboxamide and its analogs?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic aromatic substitution or coupling reactions. For example, pyrazine-2-carboxamide derivatives are synthesized by reacting pyrazine precursors with propylamine under reflux conditions in polar aprotic solvents (e.g., dimethylformamide) with catalysts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to enhance yield . Key steps include:

- Amide bond formation : Reaction of pyrazine-2-carbonyl chloride with n-propylamine in dichloromethane at 0–5°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .

- Data Table :

| Reaction Step | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Amide coupling | DMF | HATU | 65–75 | |

| Nitration | H2SO4 | KNO3 | 50–60 |

Q. How is structural integrity confirmed for this compound?

- Methodological Answer : Analytical techniques such as Nuclear Magnetic Resonance (NMR) (1H, 13C) and High-Resolution Mass Spectrometry (HRMS) are critical. For example:

- 1H NMR : Peaks at δ 8.5–9.0 ppm confirm aromatic protons on the pyrazine ring, while δ 1.0–1.5 ppm corresponds to the propyl group .

- FT-IR : Stretching at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H) .

- Elemental analysis : Matches calculated values for C, H, N (e.g., C: 52.1%, H: 6.8%, N: 24.3%) .

Q. What functional groups in this compound influence its bioactivity?

- Methodological Answer : The pyrazine ring and amide linkage are critical. Modifications to the propyl group or pyrazine substituents (e.g., nitro, hydroxy) alter solubility and target binding. For instance:

- Hydrophobic interactions : The n-propyl chain enhances lipophilicity, improving membrane permeability .

- Hydrogen bonding : The carboxamide group interacts with enzyme active sites (e.g., kinase inhibitors) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in pyrazine carboxamide synthesis?

- Methodological Answer : Systematic variation of parameters using Design of Experiments (DoE):

- Temperature : Lower temperatures (0–5°C) reduce side reactions during amide coupling .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amines .

- Catalyst loading : HATU (1.2 equivalents) maximizes coupling efficiency .

- Case Study : Nitration of 3-hydroxypyrazine-2-carboxamide achieved 60% yield using 98% H2SO4 and KNO3 at 40°C for 6 hours .

Q. How do computational models predict the interaction of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to proteins. For example:

- Docking scores : Pyrazine carboxamides show strong affinity (-8.5 kcal/mol) for Mycobacterium tuberculosis enoyl-ACP reductase .

- Pharmacophore modeling : Identifies critical hydrogen bond acceptors (pyrazine N) and hydrophobic regions (propyl chain) .

Q. How to resolve contradictions in reported biological activities of pyrazine carboxamide derivatives?

- Methodological Answer : Meta-analysis of published data with attention to:

- Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) may explain discrepancies in IC50 values .

- Structural analogs : Compare substituent effects (e.g., nitro vs. methoxy groups) on antimicrobial vs. antioxidant activity .

- Example : A derivative with a 3-chlorophenyl group showed 90% inhibition of E. coli in one study but was inactive in another due to differing MIC assay protocols .

Q. What mechanistic insights exist for the bioactivity of this compound?

- Methodological Answer : Enzymatic assays and kinetic studies:

- Kinase inhibition : Competitive inhibition observed with Ki = 0.8 µM for MAPK14 via Lineweaver-Burk plots .

- ROS scavenging : Electron paramagnetic resonance (EPR) confirms quenching of hydroxyl radicals (IC50 = 12 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products